molecular formula C13H21O4PS B14714472 3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate CAS No. 22454-89-3

3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate

Cat. No.: B14714472
CAS No.: 22454-89-3
M. Wt: 304.34 g/mol
InChI Key: HMEIBXJRUMDSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate is an organophosphorus compound with the molecular formula C₁₃H₂₁O₄PS. It is known for its unique chemical structure, which includes a phenyl ring substituted with methyl, methylsulfanyl, and diethyl phosphate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate typically involves the reaction of 3,5-dimethyl-4-(methylsulfanyl)phenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The process is usually conducted under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate involves its interaction with specific molecular targets. The diethyl phosphate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl diethyl phosphate
  • 4-Methylsulfanylphenyl diethyl phosphate
  • 3,5-Dimethyl-4-(methylsulfanyl)phenyl methyl phosphate

Uniqueness

3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate is unique due to the presence of both methyl and methylsulfanyl groups on the phenyl ring, along with the diethyl phosphate group. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

22454-89-3

Molecular Formula

C13H21O4PS

Molecular Weight

304.34 g/mol

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) diethyl phosphate

InChI

InChI=1S/C13H21O4PS/c1-6-15-18(14,16-7-2)17-12-8-10(3)13(19-5)11(4)9-12/h8-9H,6-7H2,1-5H3

InChI Key

HMEIBXJRUMDSCW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.